![molecular formula C13H15NO3 B11723414 5-hydroxyspiro[chromene-2,4'-piperidin]-4-(3H)-one](/img/structure/B11723414.png)
5-hydroxyspiro[chromene-2,4'-piperidin]-4-(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxyspiro[chromene-2,4’-piperidin]-4-(3H)-one is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The presence of a hydroxyl group and a chromene moiety in its structure suggests potential biological activity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxyspiro[chromene-2,4’-piperidin]-4-(3H)-one typically involves multi-step organic reactions. One common method includes:
Formation of the Chromene Ring: This can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic or basic conditions.
Spirocyclization: The chromene intermediate is then subjected to spirocyclization with a piperidine derivative, often using a Lewis acid catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The chromene ring can be reduced under hydrogenation conditions to form a dihydrochromene derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 5-oxo-spiro[chromene-2,4’-piperidin]-4-(3H)-one.
Reduction: Formation of 5-hydroxy-dihydrospiro[chromene-2,4’-piperidin]-4-(3H)-one.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique spiro structure.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Therapeutic Agents: Potential use in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Manufacturing: Potential incorporation into drug formulations for enhanced efficacy.
Mechanism of Action
The mechanism of action of 5-hydroxyspiro[chromene-2,4’-piperidin]-4-(3H)-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, leading to modulation of signaling pathways.
DNA Intercalation: Potential intercalation into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
Spiro[chromene-2,4’-piperidin]-4-(3H)-one: Lacks the hydroxyl group, which may affect its biological activity.
5-hydroxyspiro[chromene-2,4’-pyrrolidin]-4-(3H)-one: Similar structure but with a pyrrolidine ring instead of piperidine.
5-hydroxyspiro[chromene-2,4’-piperazin]-4-(3H)-one: Contains a piperazine ring, which may alter its chemical reactivity.
Uniqueness
The presence of the hydroxyl group in 5-hydroxyspiro[chromene-2,4’-piperidin]-4-(3H)-one imparts unique chemical and biological properties. This functional group can participate in hydrogen bonding, enhancing the compound’s interaction with biological targets and potentially increasing its solubility in aqueous environments.
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
5-hydroxyspiro[3H-chromene-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C13H15NO3/c15-9-2-1-3-11-12(9)10(16)8-13(17-11)4-6-14-7-5-13/h1-3,14-15H,4-8H2 |
InChI Key |
ZDYFZFREYIKWGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(=O)C3=C(C=CC=C3O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


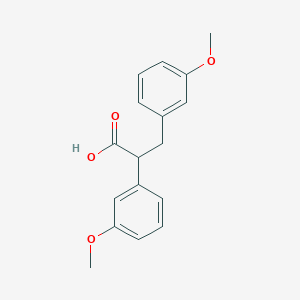
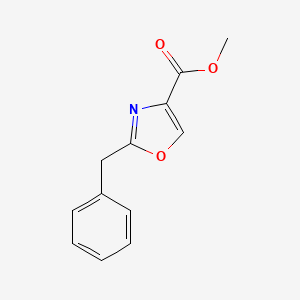
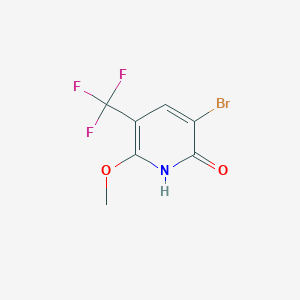


![3-[4-(Hydroxymethyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11723349.png)

![1-[2-(Methylsulfanyl)ethyl]piperazine hydrochloride](/img/structure/B11723368.png)
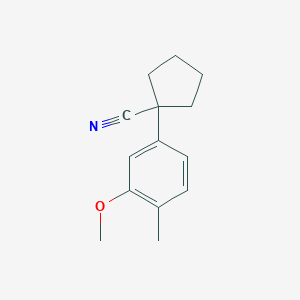
![1-(2,4-dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11723379.png)
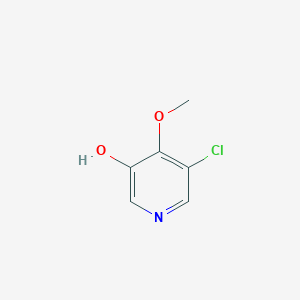


![4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride](/img/structure/B11723403.png)
